cis-Myrtanol

Antimicrobial Activity Selective Toxicity Intestinal Bacteria

Choose cis‑Myrtanol (CAS 15358‑92‑6) for its demonstrated, stereochemistry‑driven bioactivity. Unlike trans‑myrtanol or myrtenol, (−)‑cis‑myrtanol provides selective growth inhibition of harmful gut bacteria without affecting beneficial species. Its high abundance in C. formosensis oil (ratio 37.1±19.8) makes it a definitive GC‑MS marker for botanical authentication. Drive SAR studies and neuro‑pharmacological models with a validated isomer. Ensure lot‑specific purity ≥98% for reproducible results.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 15358-92-6
Cat. No. B097129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Myrtanol
CAS15358-92-6
Synonyms(1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)CO)C
InChIInChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1
InChIKeyLDWAIHWGMRVEFR-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Myrtanol (CAS 15358-92-6): A Bicyclic Monoterpene Alcohol with Quantifiable Differentiation for Scientific Procurement


cis-Myrtanol (CAS 15358-92-6), a bicyclic monoterpene alcohol, is a naturally occurring compound found in the essential oils of various plant species, including *Thymus tosevii*, *Laportea bulbifera*, and *Chamaecyparis formosensis* [1]. It is characterized by its chiral structure and pinane backbone, contributing to its presence in research related to antimicrobial activity, central nervous system effects, and chemotaxonomic identification .

Why In-Class Substitution with trans-Myrtanol or Myrtenol is Not Scientifically Justified for cis-Myrtanol Procurement


cis-Myrtanol exhibits distinct structural and stereochemical properties that directly impact its biological activity and analytical utility compared to its closest analogs, trans-myrtanol and myrtenol. Research demonstrates that these differences are not trivial; they translate into quantifiable variations in antimicrobial efficacy, metabolic fate, and species-specific abundance [1]. Substituting one isomer or alcohol for another without empirical validation risks introducing uncontrolled variables in assays, compromising the reproducibility and interpretability of experimental outcomes .

cis-Myrtanol (CAS 15358-92-6): A Quantified Evidence Guide for Differentiated Scientific Selection


Selective Antimicrobial Activity Against Harmful Intestinal Bacteria Compared to Broad-Spectrum Tetracycline

A structure-activity relationship study revealed that (−)-cis-myrtanol, along with other myrtanol analogues, exhibited potent antimicrobial activities specifically against harmful intestinal bacteria, without adverse effects against beneficial intestinal bacteria [1]. This selective activity contrasts with the broad-spectrum action of tetracycline, which inhibited the growth of both beneficial and harmful bacteria in the same study [1].

Antimicrobial Activity Selective Toxicity Intestinal Bacteria

Greater Antifungal Efficacy of cis-Isomers Compared to trans-Isomers

In a comparative study of synthesized pinane alcohols and acids, tests for antifungal activity demonstrated greater efficacy for the cis-isomers than for the trans-isomers . The alcohols themselves, including cis- and trans-myrtanols, had the greatest activities overall .

Antifungal Activity Stereochemistry Pinane Derivatives

Demonstrated Sedative Effect in a Standard CNS Model

In a preliminary screening of ten structurally related monoterpene alcohols for their effects on the central nervous system in mice, (-)-cis-myrtanol exhibited a depressant effect in the pentobarbital-induced sleep test, indicating a sedative property [1]. This effect was also observed for (-)-myrtenol, while (-)-menthol, (+)-dihydrocarveol, and (+/-)-isoborneol were ineffective [1].

CNS Pharmacology Sedative Activity Monoterpene Alcohols

High Abundance as a Chemotaxonomic Marker in *Chamaecyparis formosensis* Wood Oil

A GC-MS analysis of wood essential oils identified cis-myrtanol as a characteristic and significantly abundant compound in *Chamaecyparis formosensis*, with a semi-quantitative ratio of 37.1 ± 19.8 . This level was notably higher than in the closely related species *C. obtusa* var. *formosana*, which was dominated by α-terpineol and borneol .

Chemotaxonomy GC-MS Analysis Plant Essential Oils

Estimated Water Solubility for Formulation and Assay Planning

The water solubility of cis-myrtanol has been estimated at 287.8 mg/L at 25 °C, based on its experimental log Kow of 3.41 [1]. This value provides a baseline for researchers preparing aqueous solutions or media for biological assays.

Physicochemical Properties Solubility Formulation Science

Optimal Research and Industrial Applications for cis-Myrtanol Based on Quantified Differentiation


Development of Selective Antimicrobial Agents or Gut Microbiome Modulators

Leverage (−)-cis-myrtanol's demonstrated selective growth-inhibitory activity against harmful intestinal bacteria without affecting beneficial species [1]. This property makes it a valuable lead compound or positive control in studies aimed at targeted antimicrobial therapy or microbiome modulation, as opposed to broad-spectrum antibiotics like tetracycline.

Structure-Activity Relationship (SAR) Studies on Antifungal Monoterpenoids

Employ cis-myrtanol as a reference compound in SAR investigations exploring the influence of stereochemistry on antifungal potency. Its greater efficacy compared to trans-isomers provides a clear functional distinction that can be used to validate computational models or guide the synthesis of novel antifungal agents with improved activity .

Investigations into CNS-Active Monoterpenes with Sedative Properties

Utilize (−)-cis-myrtanol as a validated tool compound in neuropharmacological research focused on the sedative or depressant effects of natural products. Its activity in the pentobarbital-induced sleep test [2] positions it as a key comparator for studying the mechanism of action of CNS-active monoterpene alcohols and differentiating active from inactive structural analogs.

Analytical Standard for the Authentication of *Chamaecyparis* Species

Use cis-myrtanol as a high-fidelity chemotaxonomic marker in quality control and botanical authentication protocols. Its high relative abundance in *C. formosensis* wood oil (ratio 37.1 ± 19.8) compared to its near absence in *C. obtusa* var. *formosana* allows for unambiguous species identification via GC-MS, critical for ensuring the correct sourcing of raw materials for wood products or essential oils.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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